molecular formula C10H16O3 B14078862 methyl (1S)-1-ethyl-2-oxocyclohexane-1-carboxylate

methyl (1S)-1-ethyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B14078862
M. Wt: 184.23 g/mol
InChI Key: RWLLJGKNCXXPTG-JTQLQIEISA-N
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Description

Methyl (1S)-1-ethyl-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, an ethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S)-1-ethyl-2-oxocyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S)-1-ethyl-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Methyl (1S)-1-ethyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which methyl (1S)-1-ethyl-2-oxocyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methylcyclohexane: A simpler compound with a similar cyclohexane ring structure but lacking the ester and ethyl groups.

    Ethylcyclohexane: Similar to methyl (1S)-1-ethyl-2-oxocyclohexane-1-carboxylate but without the ester group.

    Cyclohexanone: Contains the cyclohexane ring and a ketone group but lacks the ester and ethyl groups.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications that are not shared by simpler analogs. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl (1S)-1-ethyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-10(9(12)13-2)7-5-4-6-8(10)11/h3-7H2,1-2H3/t10-/m0/s1

InChI Key

RWLLJGKNCXXPTG-JTQLQIEISA-N

Isomeric SMILES

CC[C@@]1(CCCCC1=O)C(=O)OC

Canonical SMILES

CCC1(CCCCC1=O)C(=O)OC

Origin of Product

United States

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